Cdk9-IN-32

Beschreibung

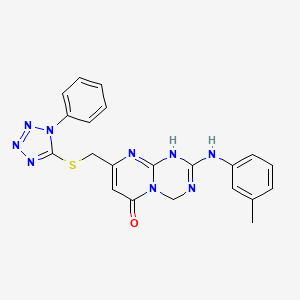

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H19N9OS |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

2-(3-methylanilino)-8-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |

InChI |

InChI=1S/C21H19N9OS/c1-14-6-5-7-15(10-14)23-19-22-13-29-18(31)11-16(24-20(29)25-19)12-32-21-26-27-28-30(21)17-8-3-2-4-9-17/h2-11H,12-13H2,1H3,(H2,22,23,24,25) |

InChI-Schlüssel |

PZXUNLURLVEEEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC2=NCN3C(=O)C=C(N=C3N2)CSC4=NN=NN4C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cdk9-IN-32: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-32, also identified as compound 006-3, is a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its discovery was the result of a structure-based virtual screening approach aimed at identifying new potent molecules targeting CDK9.[2] This technical guide provides an in-depth overview of the theoretical mechanism of action of Cdk9-IN-32, details on relevant experimental protocols for its characterization, and a summary of the downstream signaling effects of CDK9 inhibition.

Disclaimer: As of the latest available information, experimental validation and quantitative inhibitory data (e.g., IC50, Ki) for Cdk9-IN-32 have not been published in peer-reviewed literature. The information presented herein is based on the computational discovery and theoretical binding mode of the compound, supplemented with established knowledge of CDK9 function and general methodologies for inhibitor characterization.

Core Mechanism of Action: Targeting the Transcriptional Engine

Cdk9-IN-32 is predicted to function as an ATP-competitive inhibitor of CDK9. The core of its mechanism of action lies in its ability to occupy the ATP-binding pocket of the CDK9 enzyme, thereby preventing the phosphorylation of its key substrates.

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription elongation. It achieves this by phosphorylating two main targets:

-

The C-Terminal Domain (CTD) of RNA Polymerase II (RNAP II): Specifically, CDK9 phosphorylates serine 2 residues within the heptapeptide repeats of the RNAP II CTD. This phosphorylation event is a critical signal for the release of paused RNAP II from the promoter region, allowing it to proceed with transcript elongation.

-

Negative Elongation Factors (NELF and DSIF): CDK9 phosphorylation of NELF leads to its dissociation from the transcription complex, while phosphorylation of DSIF (DRB Sensitivity-Inducing Factor) converts it into a positive elongation factor.

By binding to the ATP pocket of CDK9, Cdk9-IN-32 is theorized to block these phosphorylation events, leading to a halt in transcriptional elongation. This results in the downregulation of short-lived mRNAs and their corresponding proteins, many of which are critical for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.

Data Presentation

As previously stated, specific quantitative data for Cdk9-IN-32 is not yet publicly available. The following tables are provided as templates to be populated once experimental data is generated.

Table 1: In Vitro Kinase Inhibition Profile of Cdk9-IN-32

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| CDK9/Cyclin T1 | Data not available | Data not available | e.g., ADP-Glo™ |

| CDK2/Cyclin E | Data not available | Data not available | e.g., Z-Lyte™ |

| CDK7/Cyclin H | Data not available | Data not available | e.g., Adapta™ |

| Other kinases | Data not available | Data not available |

Table 2: Cellular Activity of Cdk9-IN-32

| Cell Line | EC50 (µM) (Cell Viability) | Target Engagement Assay | Downstream Effect |

| e.g., MV4-11 | Data not available | e.g., p-RNAP II (Ser2) IC50 | e.g., Mcl-1 depletion |

| e.g., HeLa | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to characterize the mechanism of action of a novel CDK9 inhibitor like Cdk9-IN-32.

Biochemical Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound on the purified CDK9 enzyme.

1. ADP-Glo™ Kinase Assay (Promega)

-

Principle: This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Methodology:

-

Reaction Setup: In a 384-well plate, combine the CDK9/Cyclin T1 enzyme, the substrate (e.g., a peptide derived from the RNAP II CTD), and varying concentrations of Cdk9-IN-32 in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Initiation: Start the reaction by adding ATP to a final concentration that is typically at or near the Km for CDK9.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Detection: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Z-Lyte™ Kinase Assay (Thermo Fisher Scientific)

-

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between two fluorophores on a synthetic peptide substrate. Cleavage of the phosphorylated peptide by a site-specific protease disrupts FRET.

-

Methodology:

-

Reaction Setup: In a multi-well plate, add varying concentrations of Cdk9-IN-32, the CDK9/Cyclin T1 enzyme, and a FRET-labeled peptide substrate.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Development: Add the Development Reagent, which contains a site-specific protease that will only cleave the non-phosphorylated peptide.

-

Detection: Measure the FRET signal on a fluorescence plate reader. Inhibition of the kinase results in more non-phosphorylated substrate, which is cleaved, leading to a decrease in the FRET signal.

-

3. Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)

-

Principle: This is a time-resolved FRET (TR-FRET) assay that detects the ADP produced in a kinase reaction. It uses a Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

-

Methodology:

-

Reaction Setup: Perform the kinase reaction in the presence of varying concentrations of Cdk9-IN-32.

-

Detection Mix: Add the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647 ADP Tracer.

-

Competition: The ADP produced in the kinase reaction competes with the tracer for binding to the antibody.

-

Detection: Measure the TR-FRET signal. High kinase activity leads to high ADP production, which displaces the tracer from the antibody, resulting in a low TR-FRET signal. Conversely, inhibition of the kinase results in a high TR-FRET signal.

-

Cellular Assays

These assays are crucial for confirming the activity of the inhibitor in a biological context.

1. Western Blot for Phospho-RNA Polymerase II (Ser2)

-

Principle: To determine if Cdk9-IN-32 inhibits the catalytic activity of CDK9 in cells by measuring the phosphorylation status of its primary substrate, RNAP II.

-

Methodology:

-

Cell Treatment: Treat a relevant cancer cell line (e.g., MV4-11, HeLa) with increasing concentrations of Cdk9-IN-32 for a specified time (e.g., 2-6 hours).

-

Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phospho-RNAP II (Ser2) and total RNAP II (as a loading control).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phospho-RNAP II (Ser2) signal relative to the total RNAP II indicates inhibition of CDK9 activity.

-

2. Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)

-

Principle: To assess the effect of Cdk9-IN-32 on the growth and viability of cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cdk9-IN-32 for a prolonged period (e.g., 72 hours).

-

Reagent Addition: Add the MTS reagent (which is converted to a colored formazan product by viable cells) or CellTiter-Glo® reagent (which measures ATP levels as an indicator of cell viability).

-

Detection: Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of CDK9 and a typical experimental workflow for inhibitor characterization.

Caption: Cdk9-IN-32 inhibits CDK9, preventing RNAP II phosphorylation and transcription of survival genes.

Caption: Workflow for characterizing a novel CDK9 inhibitor from biochemical to cellular assays.

References

The Discovery and Synthesis of Cdk9-Targeting Compounds: From Reversible Inhibition with SNS-032 to Targeted Degradation with THAL-SNS-032

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcriptional elongation and a validated therapeutic target in oncology and other diseases. Its role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) makes it essential for the transcription of many short-lived anti-apoptotic proteins that are overexpressed in cancer cells. This guide provides an in-depth overview of the discovery and synthesis of two significant molecules targeting Cdk9: SNS-032, a potent reversible inhibitor, and THAL-SNS-032, a proteolysis-targeting chimera (PROTAC) that induces the targeted degradation of Cdk9.

Cdk9 Signaling Pathway in Transcriptional Regulation

Cdk9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is a critical kinase that releases RNA Polymerase II from promoter-proximal pausing, a key rate-limiting step in transcription. This is achieved through the phosphorylation of two main substrates: the C-terminal domain (CTD) of the large subunit of RNA Polymerase II at Serine 2 (Ser2) and the negative elongation factors, DSIF and NELF. Phosphorylation of these substrates leads to a conformational change that promotes transcriptional elongation.

Caption: Cdk9/Cyclin T1 (P-TEFb) phosphorylates RNA Pol II and DSIF/NELF to promote transcriptional elongation.

SNS-032: A Potent Cdk9 Inhibitor

Discovery and Biological Activity

SNS-032 (also known as BMS-387032) was initially developed as a selective inhibitor of Cdk2.[1] Subsequent studies revealed its high potency against Cdk9 and Cdk7, which are involved in transcriptional regulation.[1] SNS-032 is a reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of these kinases.

The inhibitory activity of SNS-032 against various cyclin-dependent kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |

| Cdk9 | 4 |

| Cdk7 | 62 |

| Cdk2 | 38 |

| Cdk1 | 480 |

| Cdk4 | 925 |

| Data sourced from multiple studies.[1][2][3] |

SNS-032 has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.[2][3] This is largely attributed to the inhibition of Cdk9, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[1]

Synthesis of SNS-032

The synthesis of SNS-032 involves a multi-step process. A generalized synthetic scheme is presented below. The key steps typically include the formation of a substituted thiazole ring followed by coupling with a piperidine moiety.

Caption: Generalized synthetic workflow for SNS-032.

THAL-SNS-032: A Selective Cdk9 Degrader

Rationale for Targeted Degradation

While potent, the therapeutic efficacy of reversible inhibitors like SNS-032 can be limited by the need for continuous target engagement. Targeted protein degradation using PROTACs offers an alternative and potentially more durable therapeutic strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Discovery and Mechanism of Action

THAL-SNS-032 is a PROTAC that was developed by chemically linking the Cdk9 inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from thalidomide.[4] This heterobifunctional molecule facilitates the formation of a ternary complex between Cdk9, THAL-SNS-032, and CRBN, leading to the selective degradation of Cdk9.[5]

Caption: Mechanism of Cdk9 degradation by the PROTAC THAL-SNS-032.

Biological Activity and Selectivity

THAL-SNS-032 induces potent and selective degradation of Cdk9.[6] Interestingly, while SNS-032 inhibits Cdk2, Cdk7, and Cdk9, THAL-SNS-032 primarily degrades Cdk9, demonstrating that the PROTAC approach can enhance selectivity.[4][7]

| Compound | Target(s) | Cellular IC50 (MOLT4 cells) |

| SNS-032 | Cdk2, 7, 9 | 173 nM |

| THAL-SNS-032 | Cdk9 (degrader) | 50 nM |

| Data from Olson, C. M., et al. (2018).[4] |

Synthesis of THAL-SNS-032

The synthesis of THAL-SNS-032 involves the derivatization of SNS-032 at a solvent-exposed region, typically the piperidine nitrogen, and its conjugation to a thalidomide derivative via a linker. The choice of linker is crucial for optimal ternary complex formation and degradation efficiency.

Caption: General synthetic strategy for THAL-SNS-032.

Experimental Protocols

Cdk9 Kinase Assay (In Vitro Inhibition)

Objective: To determine the in vitro inhibitory activity of a compound against Cdk9.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a peptide derived from the RNA Pol II CTD)

-

Test compound (e.g., SNS-032)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, Cdk9/Cyclin T1 enzyme, and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Cdk9.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MOLT4)

-

Complete cell culture medium

-

Test compound (e.g., SNS-032 or THAL-SNS-032)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

At the end of the treatment period, equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each compound concentration relative to a DMSO-treated control.

-

Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Western Blotting for Cdk9 Degradation

Objective: To confirm the degradation of Cdk9 in cells treated with a PROTAC.

Materials:

-

Cancer cell line (e.g., MOLT4)

-

Test compound (e.g., THAL-SNS-032)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-Cdk9, anti-GAPDH or other loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-Cdk9 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Conclusion

The development of Cdk9-targeting agents has evolved from traditional reversible inhibitors like SNS-032 to sophisticated targeted protein degraders such as THAL-SNS-032. This progression highlights the advancements in medicinal chemistry and our understanding of Cdk9 biology. SNS-032 provided a valuable pharmacological tool and a foundation for the development of more advanced therapeutics. THAL-SNS-032 exemplifies the potential of the PROTAC technology to achieve enhanced selectivity and a more durable pharmacological effect. These compounds serve as critical tools for researchers investigating the role of Cdk9 in health and disease and hold promise for the development of novel cancer therapies.

References

- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]

- 7. THAL-SNS-032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on the Target Protein Binding Affinity of Cdk9-IN-32

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding affinity of Cdk9-IN-32, a computationally identified inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details its binding characteristics as determined through advanced computational methods, outlines protocols for experimental validation, and situates its mechanism of action within the broader context of the CDK9 signaling pathway.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action releases RNAPII from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes, including those that are frequently dysregulated in cancer, such as anti-apoptotic proteins and oncogenes. Consequently, the inhibition of CDK9 has emerged as a promising therapeutic strategy for various malignancies.

Cdk9-IN-32 (also identified as compound 006-3) is a novel CDK9 inhibitor discovered through a structure-based virtual high-throughput screening approach. Its identification and binding characteristics were primarily elucidated using computational methodologies, specifically absolute binding free energy calculations.

Quantitative Binding Affinity of Cdk9-IN-32

The binding affinity of Cdk9-IN-32 for its target, CDK9, was determined through rigorous computational analysis. The primary method employed was the calculation of absolute binding free energy, which provides a quantitative estimate of the strength of the interaction between a ligand and its protein target.

| Compound | Target Protein | Method of Determination | Predicted Binding Affinity | Reference Compound |

| Cdk9-IN-32 | CDK9 | Absolute Binding Free Energy Calculations | The binding affinity is predicted to be comparable to that of the small molecule T6Q as observed in the crystal structure (PDB ID: 4BCF).[1][2] | T6Q |

Note: The binding affinity of Cdk9-IN-32 has been established through in silico modeling and awaits comprehensive experimental validation. The comparison to a known ligand within a crystal structure provides a strong theoretical basis for its potency.

Methodologies

Computational Discovery and Affinity Prediction

The identification of Cdk9-IN-32 was the result of a multi-step computational workflow designed to discover novel and potent kinase inhibitors from large compound libraries.

Experimental Protocol: Virtual High-Throughput Screening and Binding Free Energy Calculation

-

Virtual Screening: A library of compounds, such as the ZINC15 database, is screened against the crystal structure of CDK9 to identify molecules with the potential to bind to the ATP-binding site. This initial filtering is based on pharmacophoric features and docking scores.

-

Molecular Dynamics (MD) Simulations: The predicted binding poses of the hit compounds are subjected to molecular dynamics simulations. These simulations model the dynamic nature of the protein-ligand complex in a solvated environment, allowing for the refinement of the binding mode. In the case of Cdk9-IN-32 ("molecule 006"), MD simulations revealed a significant "inward-to-outward flipping" of its binding mode compared to the initial docking prediction.[1][2]

-

Absolute Binding Free Energy Calculations: Using a method such as the free energy perturbation scheme, the absolute binding free energy of the refined protein-ligand complex is calculated. This provides a quantitative prediction of the binding affinity. The results for Cdk9-IN-32 indicated a binding affinity comparable to a known co-crystallized ligand, T6Q.[1][2]

-

Structural Modification and Optimization: Based on the insights from the binding mode and free energy calculations, structural modifications can be proposed to enhance binding affinity. For derivatives of Cdk9-IN-32, it was found that increasing molecular rigidity through ring formation, while preserving key interactions, could reduce the entropic penalty of binding and thus improve affinity.[1][2]

Experimental Validation of Binding Affinity

The computational findings for Cdk9-IN-32 would typically be validated through in vitro biochemical assays to experimentally determine its inhibitory activity against CDK9. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare a stock solution of Cdk9-IN-32 in 100% DMSO.

-

Prepare serial dilutions of Cdk9-IN-32 in a suitable kinase assay buffer.

-

Reconstitute recombinant human CDK9/Cyclin T1 enzyme, the appropriate peptide substrate, and ATP to their desired concentrations in the kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted Cdk9-IN-32 solutions.

-

Add the CDK9/Cyclin T1 enzyme to each well and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a central node in the regulation of transcription elongation. The following diagram illustrates its key role within the P-TEFb complex and its mechanism of action.

Caption: CDK9 signaling pathway in transcription elongation.

General Workflow for Kinase Inhibitor Validation

The process of validating a computationally identified kinase inhibitor like Cdk9-IN-32 involves a series of experimental steps to confirm its activity and characterize its properties.

Caption: Experimental workflow for validating a computational kinase inhibitor hit.

Conclusion

Cdk9-IN-32 represents a promising, computationally identified inhibitor of CDK9 with a predicted binding affinity comparable to known ligands. The methodologies outlined in this guide, from in silico discovery to in vitro validation, provide a robust framework for its further characterization. The central role of CDK9 in transcriptional regulation underscores the therapeutic potential of potent and selective inhibitors like Cdk9-IN-32 in oncology and other areas of drug development. Future experimental studies are essential to validate the computational predictions and to fully elucidate the pharmacological profile of this novel compound.

References

- 1. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - East China Normal University [pure.ecnu.edu.cn]

- 2. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Cdk9-IN-32: A Technical Guide to its Role in Regulating Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of gene transcription, primarily through its role in the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcriptional elongation. The dysregulation of CDK9 activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. Cdk9-IN-32 is a small molecule inhibitor of CDK9 that serves as a valuable tool for dissecting the intricate mechanisms of transcriptional control and for exploring potential therapeutic strategies. This technical guide provides an in-depth overview of the role of Cdk9-IN-32 in regulating gene transcription, including its mechanism of action, relevant signaling pathways, quantitative data for CDK9 inhibitors, and detailed experimental protocols.

The Central Role of CDK9 in Transcriptional Elongation

Gene transcription by RNA Polymerase II is a tightly regulated process involving initiation, elongation, and termination. A key control point is the transition from promoter-proximal pausing to productive elongation. After initiating transcription, Pol II often pauses a short distance downstream of the transcription start site. This pausing is mediated by negative elongation factors (NELF) and DRB-sensitivity-inducing factor (DSIF).

The release of this paused Pol II is triggered by the P-TEFb complex, which consists of CDK9 and a cyclin partner (primarily Cyclin T1).[1][2] CDK9, the catalytic subunit of P-TEFb, phosphorylates several key substrates to promote transcriptional elongation:

-

RNA Polymerase II CTD: CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II C-terminal domain.[3][4] This phosphorylation event is a hallmark of actively elongating polymerase and serves as a docking site for various factors involved in RNA processing and chromatin modification.

-

Negative Elongation Factor (NELF): Phosphorylation of NELF by CDK9 leads to its dissociation from the transcription complex, thereby relieving the pause.[3][4]

-

DRB-Sensitivity-Inducing Factor (DSIF): Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor, enhancing the processivity of Pol II.[5][6]

Inhibition of CDK9 with small molecules like Cdk9-IN-32 effectively blocks these phosphorylation events, leading to an accumulation of paused Pol II at promoter-proximal regions and a global reduction in the transcription of many genes, particularly those with short-lived mRNAs, including key oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[7][8]

Signaling Pathways and Regulatory Networks

The activity of CDK9 is embedded within a complex network of cellular signaling pathways. Its regulation is crucial for maintaining transcriptional homeostasis.

A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2, LARP7, and the 7SK snRNA.[1] Various cellular stress signals can trigger the release of active P-TEFb from this complex, making it available to promote transcription. Cdk9-IN-32 directly targets the active P-TEFb complex, inhibiting its kinase activity and preventing the downstream phosphorylation events necessary for transcriptional elongation.

Quantitative Data for CDK9 Inhibitors

While specific quantitative data for Cdk9-IN-32 is not extensively published in publicly available literature, the following table summarizes IC50 values for other well-characterized CDK9 inhibitors to provide a comparative context.

| Inhibitor | CDK9 IC50 (nM) | Other Kinase Targets (IC50 nM) | Cell Line (for proliferation) | Proliferation IC50 (nM) | Reference |

| NVP-2 | < 0.514 | DYRK1B (350), CDK7 (>10,000) | MOLT4 | 9 | [4] |

| SNS-032 | 4 | CDK2 (38), CDK7 (48) | MOLT4 | 173 | [4][9] |

| THAL-SNS-032 | N/A (Degrader) | N/A | MOLT4 | 50 | [4] |

| AZD4573 | N/A | N/A | SK-BR-3 | < 25 | [8] |

| Dinaciclib | N/A | N/A | N/A | N/A | [8] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the role and efficacy of CDK9 inhibitors like Cdk9-IN-32.

In Vitro CDK9 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (radiolabeled [γ-³³P]ATP or unlabeled for luminescence/fluorescence-based assays)

-

Substrate: A peptide corresponding to the Pol II CTD (e.g., YSPTSPS)2

-

Cdk9-IN-32

-

96- or 384-well plates

-

Detection reagents (e.g., scintillation fluid, ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of Cdk9-IN-32 in DMSO, then dilute further in kinase assay buffer.

-

Add a fixed amount of recombinant CDK9/Cyclin T1 to the wells of the assay plate.

-

Add the diluted Cdk9-IN-32 or DMSO (vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the CTD peptide substrate and ATP. The final ATP concentration should be close to the Km value for CDK9 for accurate IC50 determination.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Calculate the percentage of inhibition for each Cdk9-IN-32 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Pol II CTD Ser2 Phosphorylation

This western blot-based assay assesses the effect of Cdk9-IN-32 on its direct cellular target, the phosphorylation of Pol II CTD at Ser2.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to transcriptional inhibition)

-

Cell culture medium and supplements

-

Cdk9-IN-32

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and western blotting apparatus

-

Primary antibodies: anti-phospho-Pol II CTD (Ser2), anti-total Pol II

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Cdk9-IN-32 or DMSO for a specified time (e.g., 1-6 hours).

-

Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Pol II CTD (Ser2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Pol II or a housekeeping protein like β-actin.

-

Quantify the band intensities to determine the dose-dependent effect of Cdk9-IN-32 on Ser2 phosphorylation.

Cell Viability/Proliferation Assay

This assay measures the functional consequence of CDK9 inhibition on cancer cell growth.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Cdk9-IN-32

-

96-well plates

-

Reagents for viability/proliferation measurement (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Cdk9-IN-32.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Measure cell viability or proliferation using a chosen method. For example, with MTT, an MTT solution is added to the wells, incubated, and then the formazan product is solubilized and the absorbance is read.

-

Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value for cell growth inhibition.

Conclusion

Cdk9-IN-32 is a potent tool for investigating the fundamental processes of gene transcription. By specifically inhibiting the kinase activity of CDK9, researchers can probe the downstream consequences on Pol II elongation, gene expression, and cellular phenotypes. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of Cdk9-IN-32 and other CDK9 inhibitors. A thorough understanding of the role of CDK9 in transcriptional regulation is paramount for the development of novel therapeutic strategies targeting transcriptionally addicted cancers and other diseases driven by aberrant gene expression.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

Cdk9-IN-32: A Technical Overview of Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Cdk9-IN-32, a recently identified inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the core methodologies and data presentation relevant to the initial characterization of this compound.

Introduction to CDK9 and Its Role in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, a critical rate-limiting step in transcription, thereby enabling productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. Inhibitors of CDK9 can induce apoptosis in cancer cells by suppressing the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Myc.

Cdk9-IN-32: A Novel CDK9 Inhibitor

Cdk9-IN-32, also identified as compound 006-3, is a novel, potent inhibitor targeting CDK9.[1] Its discovery was facilitated by virtual high-throughput screening and absolute binding free energy calculations, highlighting a modern computational approach to drug discovery.[1] While detailed experimental data from peer-reviewed publications are not yet widely available, this guide outlines the expected preliminary in vitro studies and presents the data in a structured format for future population.

Quantitative In Vitro Data Summary

The following tables are structured to summarize the key quantitative data from preliminary in vitro studies of Cdk9-IN-32. At present, specific experimental values for Cdk9-IN-32 are not publicly available in the reviewed literature. These tables serve as a template for the expected data from biochemical and cell-based assays.

Table 1: Biochemical Assay Data for Cdk9-IN-32

| Assay Type | Target | Metric | Value | Reference |

| Kinase Inhibition | CDK9/Cyclin T1 | IC50 | Data not available | Wang S, et al. 2024 |

| Kinase Selectivity | Other CDKs | IC50 / Ki | Data not available | |

| Binding Affinity | CDK9 | Kd | Data not available |

Table 2: Cell-Based Assay Data for Cdk9-IN-32

| Cell Line | Assay Type | Metric | Value | Reference |

| e.g., MV4-11 (AML) | Cell Viability | GI50 / IC50 | Data not available | |

| e.g., HeLa (Cervical) | Apoptosis Assay | % Apoptotic Cells | Data not available | |

| e.g., MOLM-13 (AML) | Target Engagement | EC50 | Data not available |

Key Experimental Protocols

The following sections detail representative methodologies for the in vitro characterization of a novel CDK9 inhibitor like Cdk9-IN-32.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of Cdk9-IN-32 to inhibit the enzymatic activity of CDK9. A common method is the ADP-Glo™ Kinase Assay.

-

Objective: To determine the IC50 value of Cdk9-IN-32 against CDK9/Cyclin T1.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme.

-

A suitable substrate, such as a peptide derived from the RNAPII CTD.

-

Adenosine triphosphate (ATP).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Cdk9-IN-32, serially diluted in DMSO.

-

Assay plates (e.g., 384-well).

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

A kinase reaction is set up containing CDK9/Cyclin T1, the substrate peptide, and kinase reaction buffer in the wells of an assay plate.

-

Serial dilutions of Cdk9-IN-32 (or vehicle control, DMSO) are added to the wells.

-

The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Km value for CDK9.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (Representative Protocol)

This assay assesses the effect of Cdk9-IN-32 on the proliferation and viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

-

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of Cdk9-IN-32 in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MOLM-13, a human acute myeloid leukemia cell line).

-

Complete cell culture medium.

-

Cdk9-IN-32, serially diluted in DMSO.

-

96-well clear-bottom assay plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.

-

Cells are treated with a range of concentrations of Cdk9-IN-32 (or DMSO as a vehicle control).

-

The plates are incubated for a specified period, typically 72 hours.

-

At the end of the incubation, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

The plate is incubated for a short period to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The GI50 value is determined by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CDK9 signaling pathway and a typical experimental workflow for the in vitro characterization of a CDK9 inhibitor.

Caption: CDK9 Signaling Pathway and Mechanism of Cdk9-IN-32 Action.

Caption: In Vitro Experimental Workflow for a Novel CDK9 Inhibitor.

References

Cdk9-IN-32 and its Role in DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription that has emerged as a promising therapeutic target in oncology. Beyond its primary role in transcription, a growing body of evidence implicates CDK9 in the intricate network of DNA damage response (DDR) and repair pathways. This technical guide provides an in-depth overview of the role of CDK9 in DNA damage repair, with a special note on the computationally identified inhibitor, Cdk9-IN-32. Due to the absence of publicly available experimental data for Cdk9-IN-32, this guide will leverage data from well-characterized CDK9 inhibitors, such as SNS-032, AZD4573, and Dinaciclib, to illustrate the mechanisms and experimental approaches for investigating the intersection of CDK9 inhibition and DNA damage repair. This guide offers detailed experimental protocols and visual workflows to aid researchers in this field.

A Note on Cdk9-IN-32: Cdk9-IN-32 (also known as molecule 006) is a novel, potent inhibitor of CDK9 that was identified through a structure-based virtual screening approach. While computational studies have detailed its discovery and predicted binding affinity, there is currently no publicly available experimental data validating its biological activity, including its IC50 value or its specific effects on DNA damage repair pathways. Therefore, this guide will focus on the established roles of CDK9 and the experimentally validated effects of other known CDK9 inhibitors.

The Role of CDK9 in DNA Damage Repair

CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II. However, its functions extend into the maintenance of genomic integrity.

Key Functions of CDK9 in DNA Damage Response:

-

Interaction with DDR Proteins: CDK9, particularly in a complex with Cyclin K, directly interacts with key proteins in the DNA damage response network. It has been shown to co-immunoprecipitate with components of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, including ATR and ATRIP, which are crucial for sensing and responding to single-stranded DNA breaks and replication stress.

-

Homologous Recombination (HR) Repair: Inhibition or depletion of CDK9 has been demonstrated to impair homologous recombination, a major pathway for the error-free repair of DNA double-strand breaks (DSBs). This is evidenced by a reduction in the formation of RAD51 foci, a key marker for active HR, in cells treated with CDK9 inhibitors.

-

Replication Stress Response: CDK9 is involved in the cellular response to replication stress. Depletion of CDK9 can lead to the collapse of stalled replication forks, resulting in the formation of DNA double-strand breaks, as indicated by increased phosphorylation of H2AX (γ-H2AX).

-

Regulation of DNA Repair Gene Expression: Through its primary function in transcription, CDK9 can influence the expression of genes involved in DNA damage repair, thereby indirectly modulating the cell's capacity to handle genomic insults.

Quantitative Data for Exemplary CDK9 Inhibitors

To provide a quantitative perspective on the potency and selectivity of CDK9 inhibitors that have been studied in the context of DNA damage repair, the following tables summarize key data for SNS-032, AZD4573, and Dinaciclib.

| Inhibitor | CDK9 IC50 | Other Kinase IC50s | Cellular Effects Related to DNA Damage |

| SNS-032 | 4 nM[1][2][3] | CDK2 (38 nM), CDK7 (62 nM)[1][3] | Induces apoptosis; its PROTAC derivative (THAL-SNS-032) increases levels of γ-H2AX, an indicator of DNA damage[4] |

| AZD4573 | <4 nM[5][6][7] | Highly selective for CDK9[6][7] | Induces transcription-replication conflicts, leading to DNA strand breaks and apoptosis[8] |

| Dinaciclib | 4 nM[9][10][11] | CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM)[9][10][11] | Impairs homologous recombination, sensitizes multiple myeloma cells to PARP inhibition, and induces DNA damage[12] |

Signaling Pathways and Experimental Workflows

CDK9-Mediated DNA Damage Repair Signaling Pathway

The following diagram illustrates the central role of CDK9 in the DNA damage response, highlighting its interactions with key repair pathways.

Caption: CDK9's role in the DNA damage response pathway.

Experimental Workflow for Assessing a CDK9 Inhibitor's Impact on DNA Damage

This diagram outlines a typical experimental workflow to investigate the effects of a CDK9 inhibitor on DNA damage repair.

Caption: Experimental workflow for CDK9 inhibitor analysis.

Detailed Experimental Protocols

In Vitro CDK9 Kinase Assay (IC50 Determination)

This protocol is adapted for a 384-well plate format using a luminescence-based assay like ADP-Glo™.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., a peptide substrate for CDK9)

-

CDK9 inhibitor (e.g., Cdk9-IN-32) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the CDK9 inhibitor in DMSO. Then, dilute the inhibitor to the desired starting concentration in the kinase buffer.

-

Reaction Setup:

-

Add 1 µL of the inhibitor solution or DMSO (for control) to each well.

-

Add 2 µL of the CDK9/Cyclin T1 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Initiate the reaction by adding 2 µL of a pre-mixed substrate/ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for γ-H2AX and RAD51 Foci

This protocol describes the detection of DNA damage and repair foci in cultured cells.

Materials:

-

Cells cultured on glass coverslips

-

CDK9 inhibitor

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γ-H2AX, anti-RAD51)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the CDK9 inhibitor for a specified time, followed by treatment with a DNA damaging agent if required.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.

Alkaline Comet Assay for DNA Strand Break Assessment

This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.

Materials:

-

Treated cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold)

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Embedding: Mix a suspension of treated cells with low melting point agarose and pipette onto a slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail".

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Conclusion

CDK9 is a multifaceted protein that not only governs transcriptional processes but also plays a significant role in the DNA damage response. Inhibition of CDK9 represents a promising strategy in cancer therapy, potentially by inducing synthetic lethality in tumors with existing DNA repair deficiencies or by sensitizing them to DNA damaging agents. While Cdk9-IN-32 is an intriguing new molecule identified through computational methods, its biological effects, particularly in the context of DNA damage repair, await experimental validation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the role of CDK9 inhibition in modulating the DNA damage response, ultimately paving the way for the development of novel and effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. AZD4573 [openinnovation.astrazeneca.com]

- 8. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. A cyclin-dependent kinase inhibitor, dinaciclib, impairs homologous recombination and sensitizes multiple myeloma cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Throughput Screening for CDK9 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in partnership with a cyclin partner (primarily Cyclin T1), phosphorylates key substrates to release paused RNA Polymerase II (Pol II) into productive transcriptional elongation.[1][2][3] This process is critical for the expression of many genes, including short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) that are frequently overexpressed in various cancers.[4][5]

The dysregulation of CDK9 activity has been implicated in numerous hematological and solid malignancies, as well as other diseases like HIV infection, making it a compelling target for therapeutic intervention.[2][6][7] High-throughput screening (HTS) assays are essential for identifying and characterizing novel small-molecule inhibitors of CDK9 that can serve as leads for drug development. This guide provides an in-depth overview of the core concepts, quantitative data on known inhibitors, and detailed experimental workflows relevant to HTS campaigns targeting CDK9.

The CDK9 Signaling Pathway

CDK9-mediated transcriptional elongation is a tightly regulated process. In its inactive state, the P-TEFb complex (CDK9/Cyclin T1) is often sequestered within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1/2.[2][3] Various cellular signals can trigger the release of active P-TEFb. The active complex is then recruited to gene promoters where it phosphorylates three main substrates:

-

Serine-2 (Ser2) of the RNA Polymerase II C-terminal domain (CTD) : This phosphorylation event is a hallmark of elongation-competent Pol II.[1][3][8]

-

DRB Sensitivity-Inducing Factor (DSIF) : Phosphorylation converts DSIF from a negative to a positive elongation factor.[1][8]

-

Negative Elongation Factor (NELF) : Phosphorylation causes NELF to dissociate from the nascent RNA transcript, thereby relieving the pause.[1][8]

Inhibition of CDK9 blocks these phosphorylation events, trapping Pol II in a paused state at the promoter, which leads to the suppression of target gene transcription and can induce apoptosis in cancer cells dependent on these transcripts.[4][8]

Caption: The CDK9 signaling pathway controlling RNA Polymerase II pause release.

Quantitative Data for Known CDK9 Inhibitors

A variety of small molecules have been developed to inhibit CDK9. While many are multi-kinase inhibitors, their potency against CDK9 is a key determinant of their biological effect. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency determined through in vitro kinase assays.

| Inhibitor | Other Key Targets | IC50 (nM) vs. CDK9/Cyclin T1 | Assay Type / Notes | Reference |

| SNS-032 | CDK2, CDK7 | 4 | In vitro kinase assay | [9] |

| NVP-2 | DYRK1B | 0.5 | Biochemical kinase assay | [1] |

| THAL-SNS-032 | (Degrader) | N/A (induces degradation) | Degrades CDK9 selectively | [1] |

| Staurosporine | Pan-kinase | 5.1 | Radiometric HotSpot™ | [10] |

| Ro 31-8220 | PKC | 2.4 | Radiometric HotSpot™ | [10] |

| Flavopiridol | CDK1, 2, 4, 6, 7 | ~3 | In vitro kinase assay | [11] |

| Dinaciclib | CDK1, 2, 5 | ~1 | In vitro kinase assay | [11] |

This table is a summary and not exhaustive. IC50 values can vary based on assay conditions (e.g., ATP concentration).

Experimental Protocols for High-Throughput Screening

An HTS campaign to identify novel CDK9 inhibitors typically involves a primary biochemical assay followed by a cascade of secondary cellular and biophysical assays to confirm activity, determine the mechanism of action, and assess selectivity.

Primary HTS: In Vitro Kinase Assay

The goal of the primary screen is to rapidly assess a large chemical library for compounds that inhibit CDK9's enzymatic activity. Luminescence-based assays, such as the Kinase-Glo™ platform, are well-suited for HTS due to their sensitivity, simple "add-mix-read" format, and lack of radioactive materials.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of CDK9 results in less ATP consumption, leading to a higher luminescence signal.

Detailed Methodology (96-well or 384-well format):

-

Reagents and Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme.[12]

-

Kinase substrate (e.g., Pol2-CTD peptide).[10]

-

Kinase Assay Buffer (e.g., containing HEPES, MgCl2, DTT, BSA).

-

ATP solution (at a concentration near the Km for CDK9, typically 10 µM).[10]

-

Test compounds (Cdk9-IN-32 or library) dissolved in DMSO.

-

Positive control inhibitor (e.g., SNS-032).

-

Kinase-Glo™ Max Reagent (Promega) or similar ADP-detecting system.

-

White, opaque microplates suitable for luminescence.

-

-

Assay Procedure:

-

Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, 1 µL of compound in DMSO is added. Include "no-inhibitor" (DMSO only) and "no-enzyme" controls.

-

Enzyme Addition: Prepare a master mix of CDK9/Cyclin T1 enzyme and substrate in kinase assay buffer. Add this mix to all wells except the "no-enzyme" control. Allow for a brief pre-incubation (e.g., 15 minutes at room temperature) to permit compound-enzyme binding.

-

Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add this solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in control wells).

-

Detection: Add an equal volume of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no-enzyme or potent inhibitor) controls.

-

Hits are typically defined as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

-

Secondary and Confirmatory Assays

Hits from the primary screen must be validated through a series of secondary assays.

-

Dose-Response and IC50 Determination: Confirmed hits are tested across a range of concentrations to determine their potency (IC50).

-

Orthogonal Biochemical Assays: To rule out assay artifacts, activity should be confirmed using a different assay format, such as a radiometric assay (e.g., HotSpot™) that directly measures substrate phosphorylation using [γ-33P]-ATP.[10]

-

Cell-Based Assays:

-

Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to CDK9 in a cellular context.

-

Phosphorylation Status: Western blotting can be used to measure the phosphorylation of CDK9 substrates, such as Ser2 of the Pol II CTD, in cells treated with the inhibitor.[13] A decrease in p-Ser2 is a direct indicator of target inhibition.

-

Phenotypic Screening: High-content imaging or flow cytometry can be used to measure downstream effects like apoptosis (e.g., Caspase-3/7 activation) or cell cycle arrest in cancer cell lines known to be sensitive to CDK9 inhibition.[9]

-

-

Selectivity Profiling: Compounds should be screened against a panel of other kinases (especially other CDKs) to determine their selectivity profile, which is crucial for predicting potential off-target effects.[1]

HTS Workflow Visualization

The following diagram illustrates a typical workflow for an HTS campaign targeting CDK9.

Caption: A logical workflow for a CDK9 inhibitor HTS campaign.

Conclusion

High-throughput screening is a powerful engine for the discovery of novel CDK9 inhibitors. A successful campaign relies on a robust and sensitive primary biochemical assay, followed by a rigorous funnel of secondary and cell-based assays to validate hits and characterize their mechanism of action and selectivity. By understanding the underlying biology of the CDK9 pathway and employing carefully designed experimental protocols, researchers can effectively identify promising lead compounds for the development of new therapies targeting transcription-addicted cancers and other diseases.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. CDK9 | Cancer Genetics Web [cancer-genetics.org]

- 5. biorxiv.org [biorxiv.org]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. tandfonline.com [tandfonline.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Cdk9-IN-32 with the P-TEFb Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the novel inhibitor, Cdk9-IN-32, and the Positive Transcription Elongation Factor b (P-TEFb) complex. This document details the computational discovery and characterization of Cdk9-IN-32, including its binding affinity, and outlines the general experimental procedures for assessing the efficacy of such inhibitors.

Introduction to P-TEFb and Cdk9

The Positive Transcription Elongation Factor b (P-TEFb) is a crucial heterodimeric protein complex, composed of Cyclin-Dependent Kinase 9 (Cdk9) and a cyclin partner (typically Cyclin T1, T2, or K).[1][2] P-TEFb plays a pivotal role in the regulation of eukaryotic gene expression by facilitating the transition of RNA Polymerase II (RNAPII) from a paused state to productive elongation.[2] This is achieved through the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNAPII and negative elongation factors, such as DSIF and NELF.[2]

The activity of P-TEFb is tightly regulated. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2, LARP7, and MePCE.[3] The release of active P-TEFb from this complex is a key step in transcriptional activation. Given its central role in transcription, dysregulation of Cdk9 activity is implicated in various diseases, including cancer and HIV infection, making it a compelling therapeutic target.

Cdk9-IN-32: A Computationally-Derived Inhibitor

Cdk9-IN-32 (also referred to as compound 006-3) is a novel inhibitor of Cdk9 identified through a structure-based virtual screening approach.[4][5] This computational methodology aimed to discover new chemical scaffolds with high predicted binding affinity and specificity for Cdk9.

Quantitative Data: Binding Affinity

The primary quantitative data available for Cdk9-IN-32 is its calculated absolute binding free energy (ABFE), which serves as a computational prediction of its binding affinity to Cdk9. The study that identified Cdk9-IN-32 also evaluated several of its structural analogues to explore structure-activity relationships.[4][5]

| Compound ID | Calculated Absolute Binding Free Energy (kcal/mol) |

| Cdk9-IN-32 (006) | -8.71 ± 0.38 |

| Analogue 006-1 | -8.11 ± 0.36 |

| Analogue 006-2 | -8.32 ± 0.38 |

| Cdk9-IN-32 (006-3) | -9.33 ± 0.41 |

| Analogue 006-4 | -9.23 ± 0.41 |

| Analogue 006-5 | -10.00 ± 0.41 |

| Analogue 006-6 | -8.84 ± 0.41 |

| Analogue 006-7 | -9.10 ± 0.41 |

Data sourced from Wang et al., Physical Chemistry Chemical Physics, 2024.[4][5]

Methodologies

This section details the computational methods used in the discovery of Cdk9-IN-32 and provides a representative experimental protocol for the in vitro characterization of Cdk9 inhibitors.

Computational Protocols for Cdk9-IN-32 Discovery

The identification and initial characterization of Cdk9-IN-32 were performed entirely through computational methods.[4][5]

3.1.1. Virtual High-Throughput Screening (vHTS)

-

Protein Preparation: The crystal structure of Cdk9 was obtained from the Protein Data Bank (PDB ID: 4BCF). The structure was prepared by removing the co-crystallized inhibitor and restoring the phosphorylated threonine 186 in the activation loop to its non-phosphorylated state. The Cyclin subunit was not included in the simulations. Missing residues in the crystal structure were predicted using Modeller 10.2.

-

Ligand Library Preparation: A library of compounds with specific physicochemical properties (logP between -1 and 3.5, molecular mass between 200 and 450 Dalton) was downloaded from the ZINC15 database.

-

Molecular Docking: The prepared compounds were docked into the ATP-binding site of the prepared Cdk9 structure. The docking box was centered on the position of the original ligand in the PDB structure.

3.1.2. Molecular Dynamics (MD) Simulations

-

Top-scoring compounds from the vHTS were subjected to MD simulations to optimize their binding poses and refine the interactions within the Cdk9 binding site.

3.1.3. Absolute Binding Free Energy (ABFE) Calculations

-

The binding affinities of the selected compounds were precisely estimated using ABFE calculations based on the free energy perturbation scheme. This method provides a more accurate prediction of the binding strength compared to docking scores alone.

Representative Experimental Protocol: In Vitro Cdk9 Kinase Assay

The following is a general protocol for determining the inhibitory activity of a compound against the Cdk9/Cyclin T1 complex, based on commonly used methods. It is important to note that this is a representative protocol and was not specifically used for Cdk9-IN-32 in the initial discovery study, which was computational.

3.2.1. Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Cdk9-IN-32) against the kinase activity of the Cdk9/Cyclin T1 complex.

3.2.2. Materials

-

Recombinant active Cdk9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)

-

Substrate peptide (e.g., a synthetic peptide containing the C-terminal domain consensus sequence of RNAPII)

-

ATP

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

3.2.3. Procedure

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO at 100x the final desired concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.

-

Add a defined volume of the master mix to each well.

-

-

Enzyme Addition: Dilute the Cdk9/Cyclin T1 enzyme to the desired concentration in kinase assay buffer and add it to each well to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Normalize the data to the control wells (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

P-TEFb Signaling Pathway

Caption: P-TEFb signaling pathway and inhibition by Cdk9-IN-32.

Experimental Workflow for Cdk9 Inhibitor Characterization

Caption: General workflow for kinase inhibitor discovery and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. P-TEFb - Wikipedia [en.wikipedia.org]

- 3. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-32 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-32 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive transcription.[3][4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6] These application notes provide detailed protocols for the use of Cdk9-IN-32 in cell culture experiments to study its effects on cell viability, proliferation, and the CDK9 signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of CDK9 Inhibitors Across Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [7] |